molecular formula C11H15ClN2O B2661829 (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride CAS No. 958075-47-3

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride

Cat. No.: B2661829
CAS No.: 958075-47-3
M. Wt: 226.7
InChI Key: BBODDTTVNJYOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride is a chiral benzazepinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and privileged scaffold for the development of novel therapeutics, particularly as potent and selective inhibitors of Rho-associated protein kinases (ROCK) . ROCK enzymes are serine-threonine kinases that regulate critical cellular functions including actin cytoskeleton organization, smooth muscle contraction, and cell migration . Dysregulation of the ROCK pathway is implicated in a spectrum of pathological conditions, making it a prominent target for drug discovery. Research applications for this compound and its derivatives are extensive. It is primarily utilized in the design and synthesis of small-molecule inhibitors for investigating and treating cardiovascular diseases such as pulmonary hypertension, neurological disorders like Alzheimer's disease, and ocular conditions including glaucoma . Furthermore, its relevance extends to ongoing research in cancer, osteoporosis, and graft-versus-host disease . The benzoazepinone core structure is recognized for its ability to fit precisely into the ATP-binding cavity of ROCK kinases, forming crucial hydrophobic interactions with residues like Gly83, Val90, and Leu205 . A distinguishing feature of this scaffold is its potential to contribute to high selectivity over phylogenetically related off-targets such as protein kinase A (PKA), a common challenge with earlier ROCK inhibitors . This compound is offered for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBODDTTVNJYOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CCC(C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride typically involves multicomponent reactions (MCRs), which are efficient methods for creating complex molecules in a single step. One common approach is the Ugi three-component reaction, which combines an amine, a carbonyl compound, and an isocyanide to form α-amino amides . This reaction is often carried out in trifluoroethanol with trifluoroacetic acid as a catalyst, resulting in high yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of convertible isocyanides and efficient catalysts can enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, modulating their activity and influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features, biological activities, and synthesis complexities of the target compound with analogs:

Compound Name (CAS/Identifier) Core Structure Substituents/Modifications Biological Activity Solubility/Stability References
(S)-3-Amino-1-methyl-... hydrochloride 7-membered benzazepine 1-methyl, 3-amino (S-configuration), HCl Potential antitumor activity High (HCl salt improves)
CPI098 (Sigma-Aldrich) 7-membered benzodiazepine 4-methyl, diazepine ring (two nitrogens) Unknown; used in biochemical assays Unknown
3-Amino-1,3,4,5-tetrahydro-... HCl () 7-membered benzazepine 3-amino (no stereochemistry), HCl Unspecified; structural analog High (HCl salt)
Benazepril Hydrochloride (86541-74-4) Benzazepine with carboxy groups ACE inhibitor pharmacophore Hypertension treatment (ACE inhibitor) High (HCl salt)
Ivabradine Impurity 12 HCl (85175-52-6) Complex benzazepine derivative Methoxy groups, branched alkyl chains Cardiac ion channel modulation Moderate (HCl salt)
Key Observations:
  • Stereochemistry: The (S)-configuration in the target compound may enhance receptor binding specificity compared to racemic mixtures or non-chiral analogs (e.g., ) .
  • Ring Heteroatoms : CPI098’s diazepine core (two nitrogens) versus the benzazepine’s single nitrogen may reduce cross-reactivity with GABA receptors .

Biological Activity

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride, a compound with the CAS number 103825-24-7, belongs to the class of benzodiazepine derivatives. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OHClC_{11}H_{14}N_{2}O\cdot HCl, with a molecular weight of 190.24 g/mol. The compound features a tetrahydrobenzoazepine core, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O·HCl
Molecular Weight190.24 g/mol
CAS Number103825-24-7

Anticonvulsant and Anxiolytic Effects

Research indicates that benzodiazepine derivatives exhibit significant anticonvulsant and anxiolytic properties. A study focusing on the SAR of benzodiazepines highlighted that modifications in the chemical structure can enhance binding affinity at GABA_A receptors, which are crucial for their pharmacological effects. Specifically, compounds with a methyl group at position 3 showed increased activity in displacing flumazenil from GABA_A receptor sites .

Binding Affinity Studies

Binding affinity studies using radioligand assays have demonstrated that this compound interacts effectively with central and peripheral benzodiazepine receptors. The S enantiomer exhibited greater selectivity for cerebral benzodiazepine receptors compared to its R counterpart .

Study 1: Evaluation of Anticonvulsant Activity

In a controlled study utilizing the maximal electroshock model, this compound was evaluated for anticonvulsant activity. The results indicated that this compound effectively reduced seizure duration and frequency in animal models, suggesting its potential as an anticonvulsant agent.

Study 2: Anxiolytic Effects in Behavioral Models

Another study assessed the anxiolytic effects of this compound using the elevated plus maze apparatus. Results showed a significant increase in time spent in the open arms of the maze compared to control groups, indicating reduced anxiety levels among test subjects treated with this compound.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

  • Methyl Group at Position 3 : Enhances binding affinity at GABA_A receptors.
  • Hydroxyl Group : Contributes to increased solubility and bioavailability.
  • Tetrahydro Structure : Essential for maintaining the conformational flexibility required for receptor interaction.

Q & A

Q. What are the validated analytical methods for confirming the structural integrity and enantiomeric purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the benzazepine backbone and methyl/amino substituents. Compare chemical shifts with structurally related compounds (e.g., benazepril derivatives) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. For example, benazepril-related compounds show characteristic cleavage at the tetrahydroazepinone ring .
  • Chiral HPLC: Employ USP-grade methods with chiral columns (e.g., Chiralpak® AD-H) to resolve enantiomers. Reference USP standards for related benzazepines, where resolution of (R)- and (S)-isomers is achieved using mobile phases containing hexane:isopropanol:trifluoroacetic acid .

Q. How can researchers optimize the synthesis route to minimize racemization and improve yield?

Methodological Answer:

  • Chiral Pool Synthesis: Start with enantiomerically pure precursors (e.g., (S)-amino acids) to retain stereochemistry during ring closure .
  • Kinetic Control: Use low-temperature conditions (<0°C) during amide bond formation to suppress racemization.
  • Purification: Employ recrystallization with solvents like ethanol/water mixtures to remove diastereomeric impurities. Monitor purity via HPLC (e.g., USP methods for benazepril-related compounds, which specify ≤2.0% total impurities) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions.
  • Analytical Tracking: Use reverse-phase HPLC (RP-HPLC) with C18 columns and UV detection at 220–254 nm. Reference pharmacopeial methods for benzazepines, where relative retention times (RRT) of degradation products are compared to the parent compound .
  • Data Interpretation: Quantify degradation products using peak area normalization. For example, benazepril hydrochloride stability studies cap individual impurities at ≤0.5% .

Q. How can contradictions in biological activity data be resolved when studying this compound's interaction with neurotransmitter receptors?

Methodological Answer:

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., 3H^3H-GABA for GABAA_A receptors) to measure competitive binding. Include positive controls (e.g., benzodiazepine derivatives) to validate assay conditions .
  • Functional Assays: Employ electrophysiology (e.g., patch-clamp) to assess modulation of ion channel activity. Compare results with structurally similar compounds (e.g., 3,3,5,5-tetramethylbenzazepine derivatives) .
  • Data Reconciliation: Cross-validate using molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and explain discrepancies between in vitro and in silico results .

Q. What strategies are recommended for resolving chiral impurities during large-scale synthesis?

Methodological Answer:

  • Chiral Chromatography: Scale-up USP methods using simulated moving bed (SMB) chromatography for continuous enantiomer separation .
  • Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which are then selectively crystallized .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.